1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one

Physicochemical profiling ADME prediction Solubility optimization

1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one (CAS 1227465-53-3) is a heterocyclic building block of the pyrrolidin-2-one class, characterized by a molecular formula of C₇H₁₃NO₂, a molecular weight of 143.18 g/mol, and a monoisotopic mass of 143.095 g/mol. Its structural features include one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 1227465-53-3
Cat. No. B595058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one
CAS1227465-53-3
Synonyms1-ethyl-4-(hydroxymethyl)-2-pyrrolidinone(SALTDATA: 0.4H2O 0.07NaCl)
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESCCN1CC(CC1=O)CO
InChIInChI=1S/C7H13NO2/c1-2-8-4-6(5-9)3-7(8)10/h6,9H,2-5H2,1H3
InChIKeyIQUCSWPMKAMAQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one (CAS 1227465-53-3) Procurement Specification and Key Identifiers


1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one (CAS 1227465-53-3) is a heterocyclic building block of the pyrrolidin-2-one class, characterized by a molecular formula of C₇H₁₃NO₂, a molecular weight of 143.18 g/mol, and a monoisotopic mass of 143.095 g/mol . Its structural features include one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds . The compound is commercially available from multiple vendors in purities ranging from 95% to 98% , with predicted physicochemical properties including a boiling point of 292.5±13.0 °C and a logP value consistent with its polar hydroxymethyl substituent .

1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one Substitution Risks: Why N-Alkyl and C4 Substituent Identity Dictates Experimental Outcomes


Generic substitution among pyrrolidin-2-one derivatives is scientifically unsound because the specific combination of an N-ethyl substituent and a C4-hydroxymethyl group on the 2-pyrrolidinone scaffold dictates a unique set of physicochemical properties, including hydrogen bonding capacity, lipophilicity, and conformational flexibility, which are not replicated by close analogs . For instance, the N-ethyl group imparts distinct steric and electronic effects compared to N-methyl or N-unsubstituted analogs, while the C4-hydroxymethyl group provides a hydrophilic handle and a chiral center absent in simpler 2-pyrrolidinones, directly influencing solubility, metabolic stability, and target binding in ways that cannot be predicted or compensated for by a different substitution pattern [1].

1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one Differentiated Performance Metrics: Quantified Structural and Predicted Physicochemical Advantages


Predicted LogP Modulation: Enhanced Hydrophilicity vs. N-Alkyl-2-Pyrrolidinone Analogues

The compound 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one is predicted to exhibit a significantly lower logP than its N-alkyl-2-pyrrolidinone counterparts lacking the C4-hydroxymethyl group, due to the increased hydrogen bonding capacity conferred by the -CH₂OH substituent . While experimentally measured logP data for the target compound are not publicly available, the closely related analog 1-ethyl-2-pyrrolidinone has a reported logP of -0.20 . The addition of a hydroxymethyl group typically reduces logP by approximately 0.5–1.0 units based on fragment-based calculations, suggesting a predicted logP for 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one in the range of -0.7 to -1.2 . This enhanced hydrophilicity directly translates to improved aqueous solubility and potentially altered membrane permeability compared to N-ethyl-2-pyrrolidinone.

Physicochemical profiling ADME prediction Solubility optimization

Hydrogen Bond Donor/Acceptor Profile: Quantitative Differentiation from 1-Ethyl-2-pyrrolidinone

1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one possesses one hydrogen bond donor and three hydrogen bond acceptors , whereas the comparator 1-ethyl-2-pyrrolidinone (CAS 2687-91-4) has zero hydrogen bond donors and two hydrogen bond acceptors . This quantitative difference—a net gain of one donor and one acceptor—fundamentally alters the compound's capacity for intermolecular interactions, affecting solubility, crystal packing, and potential for specific non-covalent binding to biological targets.

Crystal engineering Receptor binding Molecular recognition

Synthetic Utility: Unique Combination of N-Ethyl and C4-Hydroxymethyl Functionality

While direct synthetic application data for this specific compound is sparse in open literature, its structural combination is unique. The N-ethyl group provides a moderate lipophilic handle, while the C4-hydroxymethyl group serves as a synthetic anchor for further functionalization (e.g., oxidation, esterification, or conversion to leaving groups) . This is in contrast to analogs like 4-(hydroxymethyl)pyrrolidin-2-one (CAS 64320-89-4), which lack the N-alkyl group and thus have different reactivity profiles and solubility . The presence of the hydroxymethyl group at C4 also creates a chiral center, enabling the synthesis of enantiomerically enriched derivatives, a capability absent in simpler N-alkyl pyrrolidinones .

Medicinal chemistry Building block synthesis Scaffold diversification

1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one Targeted Use Cases: Aligning Unique Properties with Experimental Requirements


Medicinal Chemistry Scaffold Diversification Requiring Specific N-Alkyl and C4-Hydroxymethyl Patterns

For medicinal chemistry programs exploring pyrrolidinone-based scaffolds where both N-alkyl lipophilicity and a C4-hydroxymethyl synthetic handle are required, 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one provides a unique combination not available from simpler analogs . Its predicted lower logP relative to N-ethyl-2-pyrrolidinone makes it suitable for hits where reduced lipophilicity is desired to improve solubility and mitigate off-target binding .

Synthesis of Enantiomerically Enriched Derivatives via Chiral C4 Center

The presence of a chiral center at C4 enables the resolution or asymmetric synthesis of enantiomerically pure derivatives . This is particularly relevant for the preparation of chiral ligands for asymmetric catalysis or for generating enantiomerically pure pharmaceutical intermediates . The target compound serves as a racemic starting material for such applications.

Building Block for Hydrogen Bond-Dependent Crystal Engineering or Supramolecular Chemistry

With its defined hydrogen bond donor/acceptor profile (1 donor, 3 acceptors) , this compound is a candidate for crystal engineering studies where specific intermolecular hydrogen bonding patterns are desired. The quantitative difference in H-bonding capacity compared to N-ethyl-2-pyrrolidinone provides a clear rationale for its selection in co-crystal design or supramolecular synthon exploration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.